![molecular formula C11H13ClFN3 B2536988 3-Fluoro-4-piperazin-1-ylbenzonitrile;hydrochloride CAS No. 2504237-35-6](/img/structure/B2536988.png)
3-Fluoro-4-piperazin-1-ylbenzonitrile;hydrochloride
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Description
Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-piperazin-1-ylbenzonitrile is represented by the formula C11H12FN3 . The InChI code for this compound is 1S/C11H12FN3/c12-10-7-9(8-13)1-2-11(10)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Fluoro-4-piperazin-1-ylbenzonitrile include a molecular weight of 205.23 g/mol . The compound has a computed XLogP3-AA value of 1.2, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 205.10152556 g/mol, and it has a topological polar surface area of 39.1 Ų .
Scientific Research Applications
Antibacterial Activity
Compounds with a piperazin-1-yl group have been found to exhibit antibacterial activity . For example, 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives have shown activity against Bacillus subtilis and Staphylococcus aureus . Therefore, “3-Fluoro-4-piperazin-1-ylbenzonitrile;hydrochloride” could potentially be used in the development of new antibacterial drugs.
Anticancer Activity
Benzoxazoles with piperazine and fluorine moieties have shown potential anticancer activity . Some of these compounds have shown lung cancer selective properties at low concentrations where healthy cells are unaffected . This suggests that “3-Fluoro-4-piperazin-1-ylbenzonitrile;hydrochloride” could be investigated for its potential as an anticancer agent.
Antipsychotic Activity
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . Given the structural similarity, “3-Fluoro-4-piperazin-1-ylbenzonitrile;hydrochloride” could potentially have similar antipsychotic properties.
Antiviral Activity
Piperazine derivatives have a wide range of biological activities, including antiviral activity . Therefore, “3-Fluoro-4-piperazin-1-ylbenzonitrile;hydrochloride” could potentially be used in the development of new antiviral drugs.
Anti-HIV-1 Activity
Piperazine derivatives have also shown anti-HIV-1 activity . This suggests that “3-Fluoro-4-piperazin-1-ylbenzonitrile;hydrochloride” could potentially be used in the development of new drugs for the treatment of HIV-1.
MC4 Receptor Agonistic Activity
Piperazine derivatives have shown MC4 receptor agonistic activity . This suggests that “3-Fluoro-4-piperazin-1-ylbenzonitrile;hydrochloride” could potentially be used in the development of new drugs that target the MC4 receptor.
properties
IUPAC Name |
3-fluoro-4-piperazin-1-ylbenzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3.ClH/c12-10-7-9(8-13)1-2-11(10)15-5-3-14-4-6-15;/h1-2,7,14H,3-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQDTSHMUXQUAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)C#N)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-piperazin-1-ylbenzonitrile;hydrochloride |
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